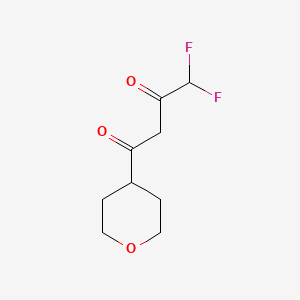
tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: is a complex organic compound belonging to the class of tetrahydroisoquinolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the cyclization of a suitable precursor, such as a β-phenethylamine derivative, under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Generation of substituted tetrahydroisoquinolines with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential biological activities, such as antiviral, anti-inflammatory, and anticancer properties. It can be used in the development of new therapeutic agents targeting various diseases.
Medicine: In the medical field, this compound can be explored for its pharmacological effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound can be utilized in the production of advanced materials and chemicals. Its unique properties can enhance the performance of various industrial products.
Mecanismo De Acción
The mechanism by which tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Tert-butyl 7-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Tert-butyl 5-fluoro-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
Uniqueness: Tert-butyl 5-fluoro-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate stands out due to its specific arrangement of fluorine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets compared to similar compounds.
Propiedades
IUPAC Name |
tert-butyl 5-fluoro-7-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO3/c1-14(2,3)19-13(18)16-5-4-11-9(8-16)6-10(17)7-12(11)15/h6-7,17H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJWIELKPQTRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(C=C2F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-Bromophenyl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609573.png)




![rac-(4aR,7aR)-1-[(tert-butoxy)carbonyl]-octahydro-1H-cyclopenta[b]pyridine-4-carboxylic acid](/img/structure/B6609598.png)
![5-[(tert-butoxy)carbonyl]-1-oxo-octahydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylic acid](/img/structure/B6609600.png)
![3-ethyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B6609605.png)
![rac-tert-butyl N-[(1s,4s)-4-(fluorosulfonyl)cyclohexyl]carbamate](/img/structure/B6609609.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-methanesulfonyl-2-methylpropanoic acid](/img/structure/B6609617.png)
![1-[(tert-butoxy)carbonyl]-1-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B6609633.png)
![7-bromo-2-chloro-3H,4H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B6609659.png)
